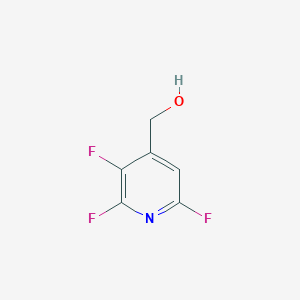

(2,3,6-Trifluoro-4-pyridyl)methanol

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic Synthesis

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a well-established strategy in modern drug design and materials science. Fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, bioavailability, and binding affinity for target proteins. nih.gov Consequently, fluorinated heterocycles are prevalent in a vast number of commercial products. It is estimated that over 20% of all pharmaceuticals and about 30% of leading agrochemicals contain fluorine. nih.govresearchgate.net

The pyridine ring itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. escholarship.org When fluorinated, the resulting scaffold offers a powerful combination of desirable traits. The strong electron-withdrawing nature of fluorine modifies the electronic profile of the pyridine ring, influencing its reactivity and pKa. This has led to the development of numerous successful drugs and agrochemicals. For instance, fluorinated pyridine derivatives have been approved as antiviral agents, anti-inflammatory drugs, and enzyme inhibitors. nih.gov

The Strategic Importance of Hydroxymethyl Functionalization within Fluoropyridine Scaffolds

The hydroxymethyl group (-CH₂OH) is a critical functional group in medicinal chemistry and analog design. frontiersin.org Its introduction into a molecule, a process known as hydroxymethylation, can serve several strategic purposes. The group can increase the hydrophilicity of a parent compound, which can improve its solubility and pharmacokinetic profile. nih.gov

Furthermore, the hydroxymethyl group is a versatile synthetic handle. It can be readily oxidized to form an aldehyde or a carboxylic acid, or it can be converted into ethers or esters, allowing for the creation of a diverse library of analogs from a single precursor. In the context of drug design, the hydroxyl moiety can act as a pharmacophore, forming crucial hydrogen bond interactions with biological targets like enzymes and receptors, thereby enhancing binding affinity and potency. nih.govnih.gov In some cases, metabolites containing a hydroxymethyl group have been found to be as active, or even more active, than the parent drug. nih.gov The strategic placement of a hydroxymethyl group on a fluoropyridine ring, therefore, provides a dual advantage: the beneficial properties of fluorine and the synthetic and pharmacophoric utility of the primary alcohol.

Research Trajectory of (2,3,6-Trifluoro-4-pyridyl)methanol and Analogous Structures

The synthesis of highly substituted pyridines, especially those bearing multiple fluorine atoms, has evolved significantly. Historically, the preparation of such compounds often required harsh conditions or relied on the transformation of pre-functionalized starting materials. acs.org The research trajectory for accessing complex molecules like this compound is part of a broader trend toward more efficient and selective synthetic methodologies.

Modern synthetic chemistry has seen the development of several advanced strategies applicable to the construction of fluorinated pyridines:

Late-Stage C–H Functionalization : This approach involves the direct introduction of fluorine onto a pre-existing pyridine ring. This avoids the need to carry the fluorine atoms through a lengthy synthetic sequence. Subsequent nucleophilic aromatic substitution (SNAr) of the installed fluoride (B91410) can then be used to introduce other functional groups. acs.orgnih.gov The reactivity of fluoropyridines in SNAr reactions is often higher than their chloro-analogs, allowing for milder reaction conditions. nih.gov

Catalytic Cyclization Reactions : Methods such as the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes have emerged as powerful tools for the one-step construction of multi-substituted 3-fluoropyridines. escholarship.org

Dearomatization-Hydrogenation : Fluoropyridines can serve as precursors to highly functionalized saturated heterocycles. For example, rhodium-catalyzed dearomatization followed by hydrogenation can convert fluoropyridines into all-cis-(multi)fluorinated piperidines, which are valuable building blocks in their own right. nih.gov This highlights the role of fluoropyridines as versatile intermediates for accessing both aromatic and aliphatic scaffolds. acs.org

The synthesis of this compound itself would likely leverage these modern techniques to precisely control the placement of the four different substituents on the pyridine ring.

Academic Research Scope and Objectives Pertaining to this compound

The primary academic interest in a molecule like this compound lies in its potential as a versatile building block for creating novel, high-value compounds. The research objectives pertaining to this compound can be categorized as follows:

Development of Novel Bioactive Molecules : The principal goal is to use this scaffold to synthesize new candidates for pharmaceuticals and agrochemicals. researchgate.net The unique electronic environment created by the three fluorine atoms, combined with the reactive and interactive hydroxymethyl group, provides a template for designing molecules with unique biological activities.

Exploration of Synthetic Utility : Research is focused on exploring the reactivity of this compound. A key area of study is nucleophilic aromatic substitution (SNAr), where one or more fluorine atoms could be selectively displaced by various nucleophiles (O, N, S, or C-based) to generate a wide array of derivatives. The hydroxymethyl group can be used to direct or influence the regioselectivity of these transformations.

Probing Structure-Activity Relationships (SAR) : By systematically modifying the hydroxymethyl group (e.g., converting it to -CHO, -COOH, -CH₂OR) or substituting one of the fluorine atoms, chemists can generate a library of related compounds. Screening these compounds for biological activity allows for the elucidation of SAR, providing insights into which structural features are essential for a desired effect.

Synthesis of Fluorinated Piperidines : Following the precedent of using fluoropyridines as precursors, this compound could be hydrogenated to produce the corresponding highly substituted and stereochemically complex fluorinated piperidinemethanol, a valuable scaffold for drug discovery. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2,3,6-trifluoropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1,11H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIUJVOFSWZKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization Chemistry of 2,3,6 Trifluoro 4 Pyridyl Methanol

Chemical Transformations at the Hydroxyl Group

The hydroxyl group of (2,3,6-Trifluoro-4-pyridyl)methanol is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

Esterification and Etherification Reactions of the Methanol (B129727) Moiety

The conversion of the alcohol functionality into esters and ethers is a fundamental strategy to modify the steric and electronic properties of the molecule.

Esterification: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), is expected to yield the corresponding esters. These reactions proceed through a nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. The choice of solvent is typically an aprotic one, such as dichloromethane (B109758) or diethyl ether, to avoid competitive reactions.

Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from this compound. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether linkage. For this reaction to be effective, primary alkyl halides are preferred to minimize competing elimination reactions.

| Reaction Type | Reagents | Product Type |

| Esterification | Acid Chloride, Base | Ester |

| Etherification | Strong Base, Alkyl Halide | Ether |

Selective Oxidation Protocols to Carbonyl Functionalities

The selective oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant.

To obtain the aldehyde, 2,3,6-Trifluoro-4-pyridinecarboxaldehyde, the use of mild oxidizing agents is crucial to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like dichloromethane are effective for this transformation. These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes.

For the formation of 2,3,6-Trifluoro-4-pyridinecarboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) in a basic solution or chromic acid (H2CrO4), generated in situ from chromium trioxide (CrO3) and sulfuric acid in acetone (B3395972) (Jones oxidation).

| Target Product | Oxidizing Agent | Typical Solvent |

| 2,3,6-Trifluoro-4-pyridinecarboxaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane |

| 2,3,6-Trifluoro-4-pyridinecarboxylic acid | Potassium Permanganate (KMnO4) | Aqueous base |

Halogenation of the Hydroxymethyl Group for Further Transformations

The conversion of the hydroxymethyl group to a halomethyl group provides a reactive handle for subsequent nucleophilic substitution reactions.

A common and effective method for converting primary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl2). The reaction is often performed in the presence of a small amount of a base like pyridine, which acts as a catalyst and neutralizes the HCl generated. The reaction mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an SN2 attack by the chloride ion. A patent describing a similar transformation of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine to the corresponding chloride reported a yield of 84% using thionyl chloride in toluene. acs.org This suggests a similar high efficiency can be expected for the chlorination of this compound.

For the synthesis of the corresponding bromide, phosphorus tribromide (PBr3) is the reagent of choice. The reaction also proceeds via an SN2 mechanism, leading to the formation of the alkyl bromide.

| Halogenating Agent | Product | Typical Conditions |

| Thionyl Chloride (SOCl2) | 4-(Chloromethyl)-2,3,6-trifluoropyridine | Toluene, 0-25 °C |

| Phosphorus Tribromide (PBr3) | 4-(Bromomethyl)-2,3,6-trifluoropyridine | Aprotic solvent, 0 °C |

Silylation Strategies for Hydroxyl Group Protection and Derivatization

Silylation is a widely used method for the protection of hydroxyl groups during multi-step syntheses. The resulting silyl (B83357) ethers are generally stable to a range of reaction conditions but can be easily cleaved when desired.

Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base, such as triethylamine or imidazole, in an aprotic solvent like dichloromethane or dimethylformamide (DMF). The choice of the silyl group depends on the required stability, with bulkier groups like TBDMS and TIPS providing greater stability.

| Silylating Agent | Abbreviation | Base |

| Chlorotrimethylsilane | TMSCl | Triethylamine |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole |

| Triisopropylsilyl chloride | TIPSCl | Imidazole |

Reactivity of the Trifluoropyridine Nucleus

The trifluoropyridine ring in this compound is highly electron-deficient due to the strong inductive effect of the three fluorine atoms. This electronic nature dictates its reactivity, particularly in aromatic substitution reactions.

Exploration of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the 2,3,6-trifluoropyridine (B1273225) ring are generally disfavored. The fluorine atoms and the pyridine nitrogen are strongly deactivating, making the ring much less nucleophilic than benzene. Consequently, forcing conditions, such as the use of strong acids and high temperatures, would be required for reactions like nitration or halogenation to proceed, likely resulting in low yields and a mixture of products. The position of substitution would be directed by the interplay of the deactivating effects of the fluorine atoms and the pyridine nitrogen. Given the high deactivation, nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for functionalizing the trifluoropyridine ring, where a nucleophile displaces one of the fluorine atoms.

Directed Ortho Metalation (DoM) Strategies on the Pyridine Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG) which coordinates to an organolithium base, directing deprotonation to a proximate ortho position to form a lithiated intermediate. baranlab.org This intermediate can then be trapped with a wide range of electrophiles, allowing for precise C-H bond functionalization. harvard.edu

For this compound, the hydroxymethyl group (-CH₂OH) at the C-4 position, after in-situ deprotonation by the organolithium base to the corresponding alkoxide (-CH₂OLi), serves as the directing metalation group. This group can direct lithiation to either the C-3 or C-5 position. However, since the C-3 position is substituted with a fluorine atom, deprotonation occurs exclusively at the sole available C-5 position. The strong electron-withdrawing, inductive effect of the fluorine atoms at the C-2, C-3, and C-6 positions significantly increases the kinetic acidity of the C-5 proton, facilitating its abstraction by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.ca

The general strategy involves treating this compound with at least two equivalents of an organolithium reagent at low temperatures (typically -78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The first equivalent deprotonates the hydroxyl group, while the second equivalent performs the C-5 lithiation. Subsequent addition of an electrophile yields the C-5 substituted product.

Table 1: Predicted Products from Directed Ortho Metalation of this compound

| Electrophile | Reagent | Expected C-5 Substituted Product |

| Iodination | I₂ | (5-Iodo-2,3,6-trifluoro-4-pyridyl)methanol |

| Carboxylation | CO₂ (gas) | 5-(Hydroxymethyl)-3,4,6-trifluoropyridine-2-carboxylic Acid |

| Formylation | DMF | 5-(Hydroxymethyl)-3,4,6-trifluoropyridine-2-carbaldehyde |

| Silylation | (CH₃)₃SiCl | [2,3,6-Trifluoro-5-(trimethylsilyl)-4-pyridyl]methanol |

| Deuteration | D₂O | (5-Deuterio-2,3,6-trifluoro-4-pyridyl)methanol |

This regioselective functionalization provides a reliable route to novel, highly substituted pyridine derivatives that are otherwise difficult to access, opening avenues for the synthesis of complex molecules with potential applications in various fields of chemical research.

Modulation of Reactivity through Interactions with the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of a pyridine ring is a key determinant of its reactivity. This nitrogen atom can act as a base, a nucleophile, or a coordinating ligand for metal catalysts. In this compound, the presence of three strongly electronegative fluorine atoms significantly influences the properties of the pyridine nitrogen.

The fluorine atoms exert a powerful electron-withdrawing effect through the sigma framework of the ring, which substantially reduces the electron density at the nitrogen atom. This leads to a marked decrease in both its basicity and nucleophilicity compared to unsubstituted pyridine. Consequently, reactions that typically occur readily at the pyridine nitrogen, such as N-alkylation or N-acylation, require more forcing conditions or more reactive electrophiles when applied to this trifluorinated scaffold.

For instance, the formation of an N-oxide by reaction with a peroxy acid, a common transformation for pyridines, would be considerably slower. Similarly, the generation of a quaternary pyridinium salt via reaction with an alkyl halide would necessitate either high temperatures or highly reactive alkylating agents like methyl trifluoromethanesulfonate.

Table 2: Comparison of Basicity (pKa of Conjugate Acid) for Pyridine and a Fluorinated Analogue

| Compound | pKa of Conjugate Acid | Influence of Substituents |

| Pyridine | ~5.2 | Reference compound |

| Pentafluoropyridine (B1199360) | < 0 | Strong electron-withdrawal by five fluorine atoms drastically reduces basicity |

| This compound | Predicted to be very low | Three fluorine atoms significantly decrease nitrogen basicity |

Spectroscopic and Structural Elucidation Methodologies in 2,3,6 Trifluoro 4 Pyridyl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2,3,6-Trifluoro-4-pyridyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional (2D) techniques, would provide a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxymethyl group protons (–CH₂OH) and the single aromatic proton.

Aromatic Proton (H-5): A single signal is anticipated for the proton at the C-5 position of the pyridine (B92270) ring. Due to coupling with the adjacent fluorine atom at C-6 and the meta-fluorine at C-3, this signal would likely appear as a doublet of doublets (dd). Its chemical shift would be in the downfield aromatic region, influenced by the electron-withdrawing effects of the fluorine atoms.

Methylene (B1212753) Protons (–CH₂–): The two protons of the methylene group are expected to be chemically equivalent and would ideally appear as a single signal. This signal's chemical shift would be in the range of 4.5-5.0 ppm, as seen in similar pyridyl-methanol compounds. chemicalbook.com This signal would likely be split into a triplet by the adjacent hydroxyl proton (if the exchange rate is slow) and may exhibit further splitting due to coupling with the fluorine atom at C-3 (a four-bond coupling, ⁴JH-F). For instance, in (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, the methylene protons appear as a doublet at δ 4.87 ppm, coupled to the hydroxyl proton. chemicalbook.com

Hydroxyl Proton (–OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature. It may participate in coupling with the adjacent methylene protons, leading to a triplet for the OH signal and a doublet for the CH₂ signal. This coupling is often not observed in protic solvents due to rapid proton exchange. In the case of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in CDCl₃, the hydroxyl proton appears as a triplet at δ 2.06 ppm, indicating coupling with the methylene protons. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.0 - 8.0 | dd | ³JH-F, ⁴JH-F |

| -CH₂- | ~4.8 | d or t | ³JH-H, ⁴JH-F |

Carbon-¹³ (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum will account for all six carbon atoms in the molecule, with their chemical shifts being significantly influenced by the attached fluorine atoms, which also cause splitting of the carbon signals (C-F coupling).

Pyridine Ring Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons directly bonded to fluorine (C-2, C-3, and C-6) will exhibit large one-bond ¹³C-¹⁹F coupling constants (¹JC-F). The chemical shifts for these carbons are expected to be significantly downfield. For example, in fluorinated pyridines, carbons bonded to fluorine can have chemical shifts in the range of 140-160 ppm. Carbons adjacent to the fluorinated carbons (C-4 and C-5) will show smaller two-bond (²JC-F) or three-bond (³JC-F) coupling.

Methanol (B129727) Carbon (–CH₂OH): The carbon of the hydroxymethyl group is expected to appear at approximately 60-65 ppm. This signal may also be split by coupling to the fluorine atoms at C-3 and C-2 (three-bond ³JC-F and four-bond ⁴JC-F coupling, respectively).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~145 - 160 | d |

| C-3 | ~140 - 155 | d |

| C-4 | ~120 - 135 | m |

| C-5 | ~110 - 125 | d |

| C-6 | ~150 - 165 | d |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Fluorine Chemical Environments

¹⁹F NMR spectroscopy is crucial for confirming the substitution pattern of the fluorine atoms on the pyridine ring. nih.gov Three distinct signals are expected, one for each fluorine atom, as they are in different chemical environments.

F-2, F-3, F-6: The chemical shifts of these fluorine atoms will be characteristic of their position on the pyridine ring. The signals will be split by coupling to each other (F-F coupling) and to the ring proton (H-F coupling).

The F-2 signal would be split by F-3 (³JF-F).

The F-3 signal would be split by F-2 (³JF-F) and potentially by H-5 (⁴JF-H).

The F-6 signal would be split by H-5 (³JF-H). The magnitude of fluorine-fluorine and proton-fluorine coupling constants provides valuable structural information. acs.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Multiplicity |

|---|---|

| F-2 | d |

| F-3 | d |

Application of Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential to connect the different parts of the molecule and confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the hydroxyl proton and the methylene protons, confirming their connectivity (³JH-H coupling). researchgate.net It would also confirm the coupling between the H-5 proton and any other protons it couples with, though in this case, it only couples to fluorine.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It would show a cross-peak between the H-5 signal and the C-5 signal, and another between the –CH₂– proton signal and the –CH₂OH carbon signal.

A correlation from the methylene (–CH₂–) protons to the C-4 and C-3 carbons of the pyridine ring.

A correlation from the H-5 proton to C-3, C-4, and C-6. These correlations would unambiguously establish the position of the methanol group at C-4.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

O–H Stretch: A broad and strong absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding. acs.org

C–H Stretches: Aliphatic C-H stretching vibrations from the methylene group (–CH₂) would appear just below 3000 cm⁻¹. The aromatic C-H stretch from the C-5 proton would be observed just above 3000 cm⁻¹.

C=C and C=N Stretches: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected in the 1400–1650 cm⁻¹ region.

C–F Stretches: Strong absorption bands due to the C–F bond stretching vibrations are expected in the range of 1000–1300 cm⁻¹. The presence of multiple strong bands in this region would be a clear indication of the polyfluorinated nature of the pyridine ring.

C–O Stretch: The C–O stretching vibration of the primary alcohol group would likely appear as a strong band in the 1000–1050 cm⁻¹ region.

Table 4: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O–H Stretch | 3200–3600 | Strong, Broad |

| Aromatic C–H Stretch | ~3050 | Medium |

| Aliphatic C–H Stretch | ~2850–2960 | Medium |

| C=C, C=N Stretches | 1400–1650 | Medium to Strong |

| C–F Stretches | 1000–1300 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For this compound, a Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the trifluoropyridine ring and the methanol substituent.

Key vibrational modes that would be of interest include:

Pyridine Ring Vibrations: Stretching and bending modes of the C-C, C-N, and C-H bonds within the pyridine ring. The positions of these bands would be influenced by the electron-withdrawing effects of the fluorine substituents.

C-F Vibrations: The carbon-fluorine stretching vibrations typically appear as strong bands in the Raman spectrum and would be indicative of the trifluoro-substitution pattern.

Methanol Group Vibrations: Stretching and bending vibrations of the C-O and O-H bonds of the methanol group, as well as the vibrations of the CH2 group.

A hypothetical data table of expected Raman shifts is presented below, based on known data for similar fluorinated pyridine and alcohol-containing compounds.

| Functional Group | Expected Raman Shift (cm⁻¹) (Hypothetical) | Vibrational Mode |

| Pyridine Ring | 1600 - 1400 | C=C and C=N stretching |

| Pyridine Ring | 1050 - 990 | Ring breathing mode |

| C-F | 1350 - 1100 | C-F stretching |

| C-O | 1080 - 1000 | C-O stretching |

| O-H | 3500 - 3200 | O-H stretching (broad) |

| CH₂ | 2980 - 2850 | CH₂ stretching |

| CH₂ | 1480 - 1440 | CH₂ bending |

This table is hypothetical and intended for illustrative purposes, as specific experimental data for this compound is not currently available.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₆H₄F₃NO).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be crucial for:

Purity Assessment: To determine the purity of a sample by separating the target compound from any impurities or byproducts from its synthesis.

Identity Verification: The mass spectrum obtained from the GC-MS analysis would serve as a molecular fingerprint. The fragmentation pattern, resulting from the ionization of the molecule in the mass spectrometer, would show characteristic fragments corresponding to the loss of functional groups such as the hydroxyl group, fluorine atoms, or parts of the pyridine ring. This fragmentation pattern would be unique to the compound's structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. This would confirm the substitution pattern on the pyridine ring and reveal the conformation of the methanol substituent relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would be elucidated, providing insights into the crystal packing.

Integration of Other Advanced Analytical Techniques for Comprehensive Characterization

A comprehensive characterization of this compound would also likely involve other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) would be paramount for elucidating the connectivity of atoms and the electronic environment of the hydrogen, carbon, and fluorine nuclei. Infrared (IR) spectroscopy would provide complementary information to Raman spectroscopy regarding the vibrational modes of the molecule.

The integration of data from all these techniques would be essential to build a complete and unambiguous picture of the chemical and physical properties of this compound.

Computational Chemistry and Theoretical Studies on 2,3,6 Trifluoro 4 Pyridyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. arxiv.orgstackexchange.com For (2,3,6-Trifluoro-4-pyridyl)methanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. researchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. youtube.com

The presence of three highly electronegative fluorine atoms at the 2, 3, and 6 positions of the pyridine (B92270) ring is expected to significantly influence the geometry. The C-F bonds will be relatively short, and their strong inductive electron-withdrawing effect will also shorten the adjacent C-C and C-N bonds within the aromatic ring compared to unsubstituted pyridine. nih.gov The C-O bond of the methanol (B129727) group at the 4-position may also be affected by the electronic environment of the ring. A hypothetical optimized geometry is presented in Table 1.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-F | 1.33 | F-C2-C3 | 118.5 |

| C3-F | 1.34 | F-C3-C2 | 119.0 |

| C6-F | 1.33 | F-C6-N1 | 118.2 |

| C4-C7 | 1.51 | C3-C4-C5 | 117.5 |

| C7-O | 1.43 | C4-C7-O | 110.5 |

| O-H | 0.96 | C7-O-H | 109.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). numberanalytics.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov

For this compound, the three electron-withdrawing fluorine atoms are expected to significantly lower the energies of both the HOMO and LUMO compared to pyridine. The nitrogen atom's lone pair and the oxygen of the methanol group will contribute to the HOMO, while the π* orbitals of the electron-deficient pyridine ring will constitute the LUMO. FMO analysis can help predict how this molecule would interact with electrophiles and nucleophiles, and whether reactions are likely to be kinetically favored. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed for fluorinated aromatic compounds.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods used to study the distribution of electron density in a molecule and to understand bonding and delocalization. wisc.edu NPA calculates the partial charges on each atom, providing a quantitative measure of the electronic effects of substituents. youtube.com NBO analysis describes the bonding in terms of localized orbitals (bonds and lone pairs) and investigates delocalization through the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

In this compound, NPA would likely show significant negative charges on the fluorine and nitrogen atoms, as well as the oxygen atom, due to their high electronegativity. The carbon atoms attached to these electronegative atoms would, in turn, carry partial positive charges. NBO analysis would reveal the nature of the C-F, C-N, C-O, and O-H bonds and would quantify the hyperconjugative interactions that contribute to the molecule's stability. youtube.com These interactions involve the delocalization of electron density from lone pairs or bonding orbitals into adjacent antibonding orbitals.

Table 3: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | Charge (e) |

| N1 | -0.55 |

| C2 | +0.40 |

| C3 | +0.35 |

| C4 | -0.10 |

| C5 | +0.15 |

| C6 | +0.42 |

| F (on C2) | -0.30 |

| F (on C3) | -0.32 |

| F (on C6) | -0.30 |

| C7 (methanol) | +0.15 |

| O (methanol) | -0.70 |

| H (hydroxyl) | +0.45 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected charge distribution in the presence of electronegative atoms.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and intermolecular interactions. researchgate.netmdpi.com An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the accessible rotational conformations of the methanol group relative to the pyridine ring.

Furthermore, MD simulations in a protic solvent like water or methanol would illuminate the nature of the intermolecular hydrogen bonds. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group can act as hydrogen bond acceptors, while the hydroxyl proton of the methanol group can act as a hydrogen bond donor. The fluorine atoms can also participate in weaker hydrogen bonding interactions. Understanding these interactions is crucial for predicting the compound's solubility and how it might interact with biological macromolecules.

Derivation and Interpretation of Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of this compound more quantitatively. These descriptors include ionization potential (approximated by -E_HOMO), electron affinity (approximated by -E_LUMO), electronegativity (χ), global hardness (η), and global softness (S).

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Global Hardness (η) | 3.15 |

| Global Softness (S) | 0.159 |

Note: The data in this table is hypothetical and derived from the illustrative HOMO and LUMO energies in Table 2.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H and ¹³C signals of the pyridine ring would be shifted downfield due to the deshielding effect of the fluorine atoms. wikipedia.orgnih.gov The ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the 2, 3, and 6 positions, with their chemical shifts and coupling constants providing a wealth of structural information. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies with good accuracy. researchgate.net For the target molecule, characteristic bands would be expected for the C-F stretching vibrations, C-N and C=C stretching of the pyridine ring, and the O-H and C-O stretching of the methanol group. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net The π → π* and n → π* transitions of the pyridine ring would be calculated. The presence of the fluorine and methanol substituents would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. acs.orgsielc.com

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (aromatic H) | 7.5 - 8.5 ppm |

| δ (CH₂) | ~4.8 ppm | |

| δ (OH) | Variable | |

| ¹³C NMR | δ (C-F) | 140 - 160 ppm |

| δ (C-N) | 145 - 155 ppm | |

| δ (CH₂) | ~60 ppm | |

| ¹⁹F NMR | δ (F-2, F-6) | -70 to -90 ppm |

| δ (F-3) | -110 to -130 ppm | |

| IR | ν (O-H) | ~3350 cm⁻¹ |

| ν (C-F) | 1100 - 1250 cm⁻¹ | |

| ν (C=N, C=C) | 1400 - 1600 cm⁻¹ | |

| UV-Vis | λ_max (π → π) | ~265 nm |

| λ_max (n → π) | ~290 nm |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar structures.

Role of 2,3,6 Trifluoro 4 Pyridyl Methanol As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Biologically Relevant Molecules

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in numerous active ingredients. (2,3,6-Trifluoro-4-pyridyl)methanol serves as an invaluable starting material for introducing this fluorinated core into larger, more complex structures.

While specific blockbuster drugs directly synthesized from this compound are not extensively documented in publicly available literature, the utility of closely related trifluoromethylpyridyl alcohols as key intermediates is well-established. These compounds are instrumental in the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies. The hydroxymethyl group of this compound provides a reactive handle for a variety of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a halide for subsequent coupling reactions, or used in etherification and esterification reactions.

This versatility allows for its incorporation into lead compounds during the optimization phase of drug discovery. By attaching the (2,3,6-Trifluoro-4-pyridyl)methyl fragment to a pharmacophore, medicinal chemists can fine-tune the physicochemical properties of a drug candidate to improve its efficacy and pharmacokinetic profile. The electron-withdrawing nature of the trifluorinated ring can also influence the acidity of nearby functional groups, which can be critical for target binding.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Target Class | Rationale for Use |

|---|---|---|

| Oncology | Kinase Inhibitors | Fluorinated pyridine (B92270) moieties are common in FDA-approved kinase inhibitors. |

| Neurology | GPCR Modulators | Enhanced metabolic stability and blood-brain barrier penetration. |

The agrochemical industry has seen a significant increase in the use of fluorinated compounds, with TFMP derivatives being particularly prominent in modern pesticides. Current time information in Singapore. Herbicides, fungicides, and insecticides containing the TFMP scaffold often exhibit enhanced potency and selectivity. For instance, the herbicide Pyroxsulam features a trifluoromethylpyridine substructure and was developed for the control of key weeds in cereal crops. Current time information in Singapore.

This compound is a valuable precursor for creating novel crop protection agents. The synthesis of many agrochemicals involves the coupling of a fluorinated heterocyclic core with another aromatic or heterocyclic system. The hydroxymethyl group on this compound can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to link it to other molecular fragments. This approach is crucial for building the complex structures required for potent and selective biological activity in the field.

Building Block for the Design and Synthesis of Advanced Materials and Ligands

Beyond life sciences, fluorinated organic compounds are integral to the development of advanced materials. The unique electronic properties and high thermal stability imparted by fluorine atoms make them suitable for applications in electronics, optics, and polymer science. This compound can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties such as low dielectric constants, high thermal stability, and specific optical characteristics.

Furthermore, the pyridine nitrogen and the hydroxymethyl group offer potential coordination sites, making this compound and its derivatives attractive candidates for the synthesis of ligands for metal complexes. These complexes can have applications in catalysis, sensing, and as luminescent materials. The trifluoro-substituents can be used to modulate the electronic properties of the metal center, thereby fine-tuning the catalytic activity or photophysical properties of the resulting complex.

Utilization in the Development of Novel Heterocyclic Scaffolds

The construction of novel heterocyclic frameworks is a cornerstone of modern synthetic chemistry, as these scaffolds are prevalent in a vast number of biologically active compounds. This compound is an excellent starting point for the synthesis of fused heterocyclic systems. The hydroxymethyl group and the adjacent fluorine atoms on the pyridine ring can participate in intramolecular cyclization reactions to form new rings.

For example, the hydroxymethyl group can be transformed into various functional groups that can then react with a nucleophile introduced at one of the adjacent positions (after substitution of a fluorine atom). This strategy can lead to the formation of fused systems such as furopyridines or thienopyridines, which are themselves important pharmacophores. The ability to build complex, polycyclic structures from a relatively simple, highly functionalized starting material is a testament to the synthetic utility of this compound.

Strategic Importance in Retrosynthetic Analysis and Multi-Step Organic Synthesis

In the planning of a complex multi-step synthesis, identifying key building blocks that can be elaborated into the final target is a critical step. This process, known as retrosynthetic analysis, often relies on the availability of versatile and highly functionalized intermediates. This compound represents a strategic "disconnection point" in the retrosynthesis of complex targets containing a trifluorinated pyridine moiety.

Its bifunctional nature—possessing both the stable, property-modifying fluorinated ring and the reactive hydroxymethyl handle—allows synthetic chemists to envision convergent synthetic routes. Instead of building the fluorinated pyridine ring late in the synthesis, which can be challenging, chemists can start with this compound and attach it to other complex fragments. This approach often leads to more efficient and higher-yielding syntheses. The commercial availability of this and related fluorinated building blocks has significantly streamlined the synthesis of complex fluorinated molecules, accelerating research and development in both academia and industry.

Future Directions and Emerging Research Avenues for Trifluoropyridyl Methanol Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of resource efficiency. researchgate.net For the synthesis of (2,3,6-Trifluoro-4-pyridyl)methanol and its derivatives, future research will increasingly focus on developing more sustainable and environmentally benign methodologies.

Key areas of development include:

Use of Greener Solvents and Reagents: Traditional syntheses may rely on hazardous organic solvents. Future approaches will likely leverage greener alternatives like supercritical CO₂, water, or ionic liquids. researchgate.net The use of non-toxic, recyclable reagents, such as polymer-supported catalysts or reagents like dimethyl carbonate, will also be a priority to minimize waste. researchgate.net

Energy Efficiency: Research into photochemical, microwave-assisted, or sonochemical methods can offer more energy-efficient pathways compared to conventional thermal processes. researchgate.net These techniques can enhance reaction rates and reduce energy consumption.

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a key principle of atom economy. researchgate.net This involves designing multi-component reactions or tandem processes that build molecular complexity in a single step. For instance, developing a process for direct CO₂ hydrogenation to methanol (B129727) and integrating it into the synthesis of pyridine (B92270) derivatives could represent a significant leap in sustainability. mdpi.com Processes that recycle byproducts, such as the crude glycerol (B35011) from biodiesel production for methanol synthesis, exemplify the circular economy principles that will be integrated into future chemical manufacturing. nih.gov

Innovations in Catalysis for Enhanced Reaction Efficiency and Selectivity

Catalysis is fundamental to modern chemical synthesis, and innovations in this field are crucial for improving the production and derivatization of this compound. The development of new catalytic systems aims to enhance reaction efficiency, control selectivity, and enable previously challenging transformations. nationalacademies.org

Future catalytic innovations will likely concentrate on:

Advanced Transition Metal Catalysis: Research into transition metal catalysts, including nickel, palladium, and rhodium, will continue to yield more efficient methods for constructing and functionalizing the trifluoropyridine core. york.ac.uknih.gov For example, nickel-mediated cross-coupling reactions have shown promise for the catalytic C-F bond activation in polyfluorinated pyridines, enabling the introduction of new functional groups. york.ac.ukrsc.org Rh(III)-catalyzed C-H functionalization offers a direct and atom-economical approach to building substituted 3-fluoropyridines from simple precursors. nih.gov

Photoredox and Electrocatalysis: These emerging fields offer alternative energy sources to drive chemical reactions. nationalacademies.orgmdpi.com Visible-light-driven photoredox catalysis can facilitate challenging fluorination or C-H functionalization reactions under mild conditions, which is particularly valuable for complex molecules. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high stereoselectivity and functional group tolerance. mdpi.com Developing organocatalytic methods for the asymmetric synthesis or functionalization of this compound would be a significant advancement.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the three fluorine atoms on the pyridine ring of this compound suggest a rich and underexplored reactivity profile. While nucleophilic aromatic substitution (SNAr) is a known reaction pathway for polyfluorinated pyridines, future research will aim to uncover and harness more novel transformations. nih.gov

Emerging areas of exploration include:

Chemodivergent Reactions: By carefully tuning reaction conditions, such as the acidity of the medium, it may be possible to achieve different reaction outcomes from the same set of starting materials. For example, studies on related systems have shown that the reaction of olefins in HF/pyridine media can be directed towards either fluoro- or hydro-alkylation by adjusting the acid concentration. acs.orgacs.org This concept could be applied to the hydroxymethyl group of the title compound, enabling selective transformations.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. researchgate.net Catalytic methods that can selectively target the remaining C-H bond on the this compound ring would open up new avenues for creating diverse derivatives. researchgate.net

Radical Chemistry: The formation of radical cation intermediates can enable site-selective functionalization of pyridines at positions that are not easily accessible through traditional ionic pathways. researchgate.net Exploring the radical-mediated reactions of this compound could lead to unprecedented molecular architectures.

Advanced Applications in Interdisciplinary Fields (e.g., Photochemistry, Material Science)

The distinct properties of fluorinated pyridines make them attractive building blocks for advanced materials. The incorporation of this compound into larger structures could lead to materials with tailored thermal, optical, or electronic properties.

Future applications are envisioned in:

Fluorinated Polymers and Networks: Perfluoropyridine (PFPy) has been used to create highly cross-linked fluorinated networks that exhibit exceptional thermal stability. nih.gov Similarly, this compound could serve as a monomer or cross-linking agent for creating high-performance polymers for applications in aerospace or electronics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the methanol oxygen provide potential coordination sites for metal ions. This allows for the design and synthesis of coordination polymers and MOFs. mdpi.commdpi.com These materials could exhibit interesting properties such as photoluminescence or porosity, making them suitable for applications in sensing, catalysis, or gas storage. mdpi.com

Photochemistry: The interaction of light with molecules containing the trifluoropyridyl moiety is an area ripe for exploration. The development of photoluminescent materials or photocatalysts based on this scaffold is a promising research direction. mdpi.com For instance, photoredox catalysis already utilizes light to drive fluorination reactions, and new materials incorporating the title compound could lead to more efficient catalytic systems. mdpi.com

Integration of Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

The complexity of chemical synthesis and materials design presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate discovery and innovation in trifluoropyridyl methanol chemistry. researchgate.net

The integration of ML and AI is expected to impact several key areas:

Synthetic Route Prediction: AI algorithms can analyze vast chemical reaction databases to propose novel and efficient synthetic routes for this compound and its derivatives, potentially identifying more sustainable or cost-effective pathways.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of new molecules based on their structure. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives of this compound to identify candidates with desired characteristics for specific applications, such as drug discovery or materials science. nih.govrsc.org For instance, ML has been successfully used to predict C-F bond dissociation energies, which is crucial for understanding the reactivity and degradation of fluorinated compounds. acs.org

Catalyst and Materials Design: AI can assist in the rational design of new catalysts for specific transformations or in the discovery of novel materials with optimized properties. nationalacademies.org By learning the relationship between structure and function, ML models can guide researchers toward the most promising candidates, reducing the need for extensive trial-and-error experimentation. nih.gov

Q & A

Q. What are the established synthetic routes for (2,3,6-Trifluoro-4-pyridyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors followed by hydroxylation. For example, similar fluoropyridylmethanol derivatives are synthesized via multi-step reactions, including trifluoromethylation and regioselective fluorination using agents like DAST (diethylaminosulfur trifluoride) . Key factors include:

- Temperature control : Fluorination reactions often require low temperatures (−78°C to 0°C) to avoid side reactions.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the product from unreacted intermediates .

Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR is essential for verifying fluorine substitution patterns (e.g., chemical shifts between −60 to −70 ppm for CF groups) .

- X-ray crystallography : Programs like SHELX (via SHELXL for refinement) resolve crystal structures, confirming bond angles and spatial arrangement of fluorine atoms .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~195.1 for CHFNO) .

Q. What solvents and conditions are optimal for studying the solubility and stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to the compound’s hydroxyl and fluorine groups. Stability assays should:

- Monitor degradation via HPLC under varying pH (e.g., pH 7.4 for physiological relevance).

- Assess thermal stability using TGA (thermogravimetric analysis) at 25–150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselective fluorination data during synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. To address this:

Q. What computational strategies are effective for predicting the electronic effects of fluorine substituents on reactivity?

- Methodological Answer : Employ density functional theory (DFT) to:

- Calculate electrostatic potential maps, highlighting electron-deficient regions due to fluorine’s inductive effect.

- Simulate reaction pathways for nucleophilic attacks, focusing on activation energies at C-2, C-3, and C-6 positions .

Software tools like Gaussian or ORCA are recommended for modeling .

Q. How can researchers design experiments to probe biological interactions of this compound with target proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For example:

- Immobilize the compound on a sensor chip and screen against kinase or receptor libraries.

- Validate results with molecular docking (AutoDock Vina) to identify key binding residues influenced by fluorine’s hydrophobic interactions .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

- Methodological Answer : Fluorine’s small size and high electronegativity complicate crystal packing. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.